

# Carpachromene Cell Viability & Glucose Consumption Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Carpachromene

CAS No.: 57498-96-1

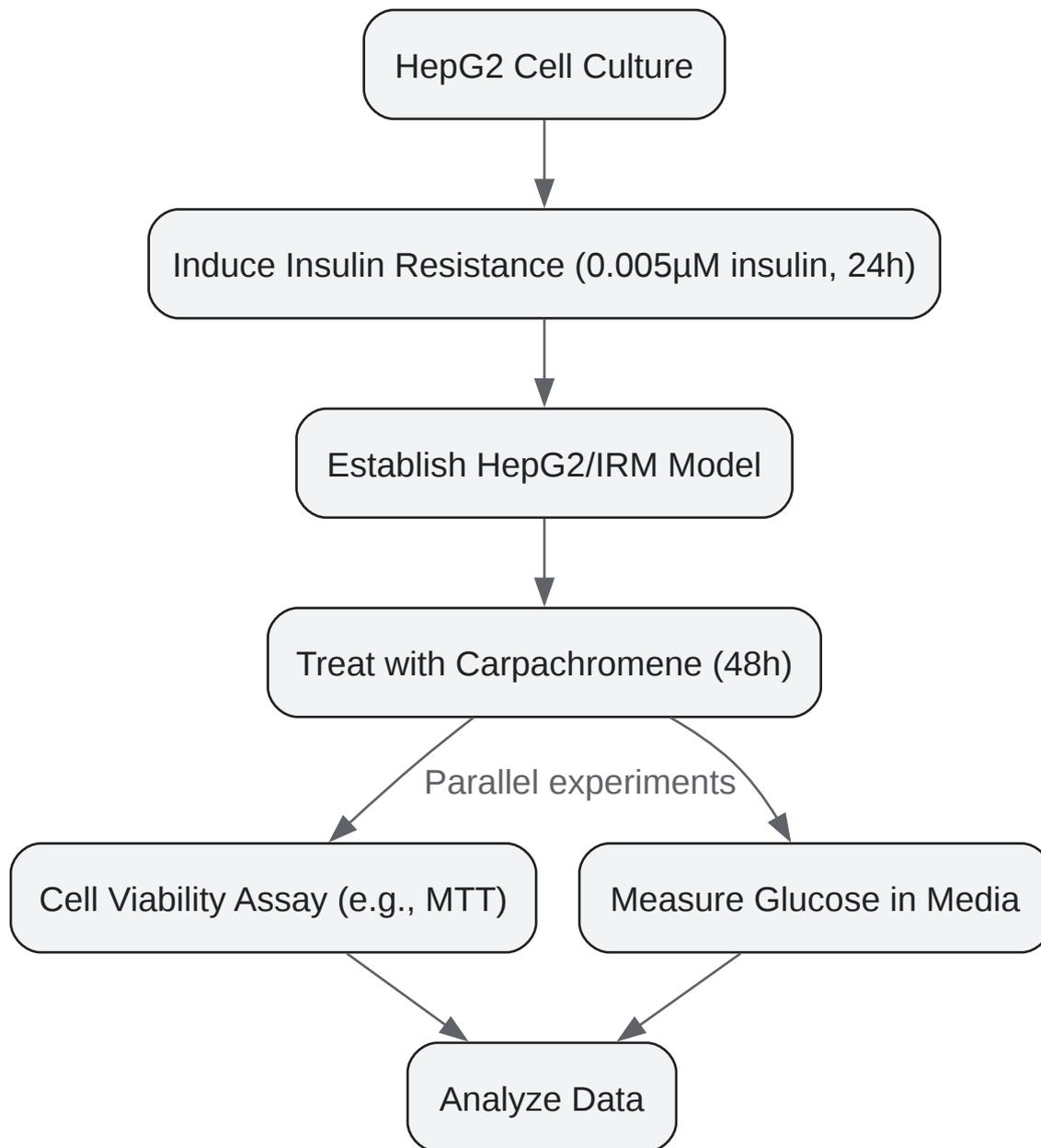
Cat. No.: S1520575

[Get Quote](#)

Concentration (µg/mL)	Cell Viability (% of untreated control)	Key Viability Outcome	Glucose Consumption (Trend vs. untreated control)
6.3	95.46% ± 2.57	Acceptable (>90%)	Decreased significantly
10	94.18% ± 1.91	Acceptable (>90%)	Decreased significantly
20	92.19% ± 1.82	Acceptable (>90%)	Decreased significantly
25	85.43% ± 4.01	Below 90%	Information not specified
100	65.58% ± 2.67	Below 90%	Information not specified

## Experimental Workflow for Reference

The data in the table above was generated using a standardized experimental protocol. The following diagram outlines the key steps researchers followed to establish the insulin-resistant cell model and test **carpachromene**.



[Click to download full resolution via product page](#)

## Troubleshooting Guide & FAQs

If your cell viability results are consistently below 90%, here are key areas to investigate:

- **Q1: What is the most likely cause of cell viability dropping below 90%?**
  - **A: Excessive compound concentration is the primary cause.** The data clearly shows a concentration-dependent decrease in viability. The most straightforward solution is to ensure your working concentration is at or below **20 µg/mL**. Re-testing a concentration range from 5 to 20 µg/mL is recommended to confirm the optimal dose for your specific experimental setup [1].
- **Q2: Besides concentration, what other factors should I check?**
  - **A:** Several methodological factors can influence outcomes:
    - **Cell Health and Passage Number:** Use low-passage, healthy, and consistently growing HepG2 cells.
    - **Solvent and Controls:** Ensure the solvent used to dissolve **carpachromene** (e.g., DMSO) has a non-cytotoxic final concentration in your culture medium (typically <0.1%). Always include a solvent-only vehicle control.
    - **Assay Timing:** Adhere to the reported 48-hour treatment period. Varying this time can affect both viability and glucose measurements.
    - **Viability Assay Validation:** Confirm that your cell viability assay (e.g., MTT, MTS) is functioning correctly with appropriate positive and negative controls.
- **Q3: How can I confirm the biological activity of my carpachromene sample if viability is acceptable?**
  - **A:** A functional assay is the best confirmation. Alongside your viability test, run a **glucose consumption assay**. A biologically active sample will show a **significant, concentration-dependent decrease in glucose concentration** in the culture medium of the insulin-resistant HepG2 (HepG2/IRM) model after treatment, as shown in the table [1].

## Key Experimental Protocol Details

For reproducible results, please adhere to these specific methodological details as reported in the study:

- **Cell Line:** Human hepatocellular carcinoma cell line (HepG2).
- **Insulin-Resistant Model (HepG2/IRM):** Induced by treating HepG2 cells with a low concentration of insulin (**0.005 µM**) for **24 hours** [1].
- **Cell Viability Assay:** The cited study used a standard assay. An MTT assay is a common choice. After **carpachromene** treatment for 48 hours, the assay is performed, and the absorbance is measured to calculate the percentage of viable cells compared to an untreated control [1].
- **Treatment Duration: 48 hours** for both viability and glucose consumption tests [1].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Carpachromene Ameliorates Insulin Resistance in HepG2 ... [mdpi.com]

To cite this document: Smolecule. [Carpachromene Cell Viability & Glucose Consumption Data].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b1520575#carpachromene-cell-viability-below-90-troubleshooting>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)